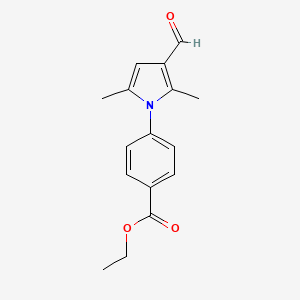

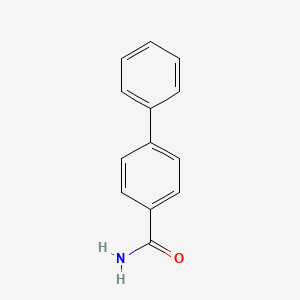

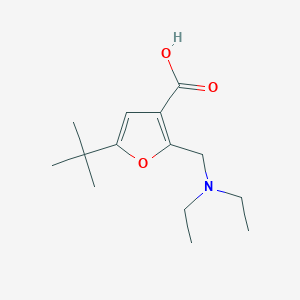

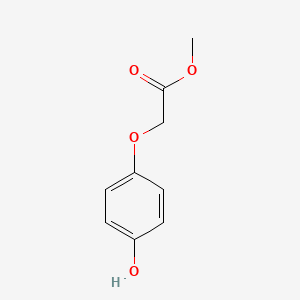

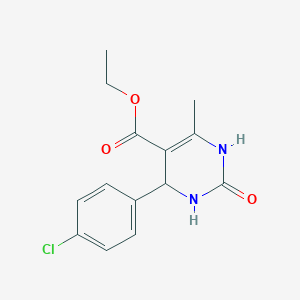

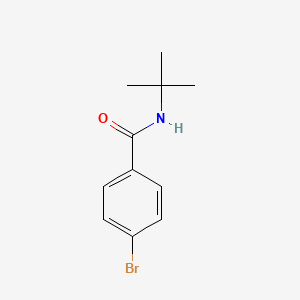

![molecular formula C10H11N3O2S B1268948 (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid CAS No. 313534-29-1](/img/structure/B1268948.png)

(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

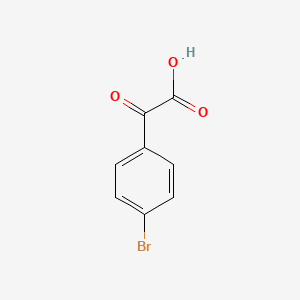

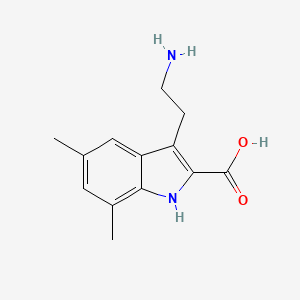

(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions : A key aspect of research on these compounds involves their synthesis and subsequent reactions. For instance, Al‐Sehemi & Bakhite (2005) discussed the synthesis of heterocyclic compounds containing the cycloalka[e]thieno[2,3-b]pyridine moiety, which is closely related to your compound of interest (Al‐Sehemi & Bakhite, 2005). Similarly, Tumkevicius & Kaminskas (2003) studied the synthesis of ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids and their reactions, which are relevant to understanding the chemistry of your compound (Tumkevicius & Kaminskas, 2003).

Anticancer Activities : Some derivatives of thieno[2,3-d]pyrimidines, including those similar to your compound, have been studied for their anticancer properties. For instance, Snégaroff et al. (2009) found that certain derivatives exhibited significant activity against liver, breast, and cervix carcinoma cell lines (Snégaroff et al., 2009).

Biological Activities and Pharmaceutical Applications : Other studies have focused on the broader biological activities of these compounds. For example, Devani et al. (1976) synthesized derivatives of thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and found significant antimicrobial activity, along with analgesic and anti-inflammatory properties (Devani et al., 1976). Additionally, Wagner, Vieweg, & Leistner (1993) synthesized compounds with structures similar to (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid and discovered antianaphylactic activity in some of these substances (Wagner, Vieweg, & Leistner, 1993).

Protein Kinase Inhibitors : Research has also explored the use of thieno[2,3-d]pyrimidine derivatives as protein kinase inhibitors. Ostrynska et al. (2016) found that certain 4-aminothieno[2,3-d]pyrimidine derivatives were effective as ATP-competitive CK2 inhibitors, suggesting potential applications in targeted therapies (Ostrynska et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thieno[2,3-d]pyrimidines are known to be structural analogs of antiviral compounds . They undergo a process known as the Dimroth rearrangement, which involves the relocation of heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thieno[2,3-d]pyrimidines have been reported to inhibit both cytosolic and mitochondrial one-carbon metabolism, which are essential for de novo biosynthesis of purine nucleotides and thymidylate .

Result of Action

Thieno[2,3-d]pyrimidines have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .

Propiedades

IUPAC Name |

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-2-6-3-7-9(11-4-8(14)15)12-5-13-10(7)16-6/h3,5H,2,4H2,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRNYGCICDSLJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349499 |

Source

|

| Record name | (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313534-29-1 |

Source

|

| Record name | (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.